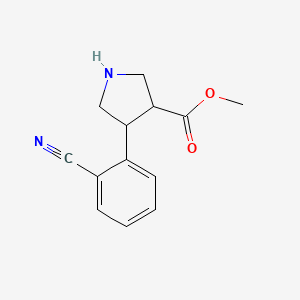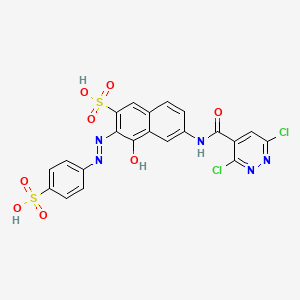
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is typically connected to aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- typically involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthalenesulfonic acid derivative, to form the azo compound.
Functionalization: Additional functional groups, such as the pyridazinylcarbonyl and sulfophenyl groups, are introduced through further chemical reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, sulfonic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism of action may involve:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Enzymes: It may inhibit or activate enzymes by interacting with their active sites.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-: Another azo dye with similar structural features.
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-: A related compound lacking the azo group.
Uniqueness
The presence of the 3,6-dichloro-4-pyridazinylcarbonyl group and the azo linkage in 2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- imparts unique chemical and physical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
6694-64-0 |
|---|---|
Formule moléculaire |
C21H13Cl2N5O8S2 |
Poids moléculaire |
598.4 g/mol |
Nom IUPAC |
6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H13Cl2N5O8S2/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36) |
Clé InChI |
QEGZDILPMJSNCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)


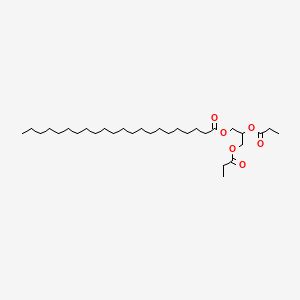
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)


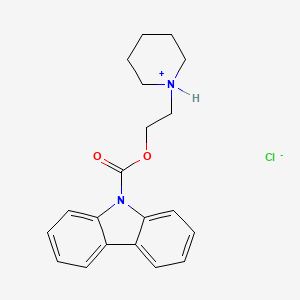
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

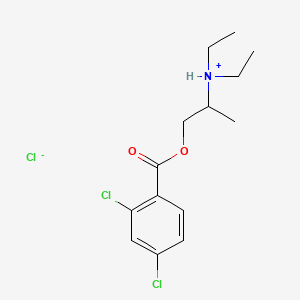

![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
